Tert-butyl[(4-chlorobut-2-EN-1-YL)oxy]dimethylsilane
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Overview
Description
Tert-butyl[(4-chlorobut-2-EN-1-YL)oxy]dimethylsilane is an organosilicon compound that features a tert-butyl group, a chlorobutene moiety, and a dimethylsilane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl[(4-chlorobut-2-EN-1-YL)oxy]dimethylsilane typically involves the reaction of tert-butyl(dimethyl)silyl chloride with 4-chlorobut-2-en-1-ol. The reaction is carried out in the presence of a base such as imidazole in a solvent like methylene chloride. The reaction proceeds with high yield and selectivity .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures efficient production with minimal by-products .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl[(4-chlorobut-2-EN-1-YL)oxy]dimethylsilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the chlorobutene moiety to butane derivatives.
Substitution: The chlorine atom in the chlorobutene moiety can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium thiolate are employed under mild conditions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Butane derivatives.
Substitution: Various substituted butenes depending on the nucleophile used.
Scientific Research Applications
Tert-butyl[(4-chlorobut-2-EN-1-YL)oxy]dimethylsilane has several applications in scientific research:
Chemistry: Used as a protecting group for alcohols and amines in organic synthesis.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active molecules.
Medicine: Explored for its role in drug development, particularly in the synthesis of antiviral and anticancer agents.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of tert-butyl[(4-chlorobut-2-EN-1-YL)oxy]dimethylsilane involves its ability to act as a protecting group, stabilizing reactive intermediates during chemical reactions. The tert-butyl and dimethylsilane groups provide steric hindrance, preventing unwanted side reactions. The chlorobutene moiety can undergo various transformations, making the compound versatile in synthetic applications .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl(4-iodobutoxy)dimethylsilane: Similar structure but with an iodine atom instead of chlorine.
Tert-butyl(4-bromobutoxy)dimethylsilane: Contains a bromine atom instead of chlorine.
Tert-butyl(4-fluorobutoxy)dimethylsilane: Features a fluorine atom in place of chlorine.
Uniqueness
Tert-butyl[(4-chlorobut-2-EN-1-YL)oxy]dimethylsilane is unique due to its specific combination of functional groups, which provides a balance of reactivity and stability. The presence of the chlorobutene moiety allows for diverse chemical transformations, making it a valuable intermediate in organic synthesis .
Properties
CAS No. |
113948-79-1 |
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Molecular Formula |
C10H21ClOSi |
Molecular Weight |
220.81 g/mol |
IUPAC Name |
tert-butyl-(4-chlorobut-2-enoxy)-dimethylsilane |
InChI |
InChI=1S/C10H21ClOSi/c1-10(2,3)13(4,5)12-9-7-6-8-11/h6-7H,8-9H2,1-5H3 |
InChI Key |
GVMKGJGEWZQVTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC=CCCl |
Origin of Product |
United States |
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